N,N-Dimethyl-3-(1-naphthyl)-propanamide
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Overview
Description
N,N-Dimethyl-3-(1-naphthyl)-propanamide is an organic compound with a molecular formula of C14H17NO It is characterized by the presence of a naphthalene ring attached to a propanamide group, with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(1-naphthyl)-propanamide can be achieved through several methods. One common approach involves the reaction of 1-naphthylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with dimethylamine to yield the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(1-naphthyl)-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthyl carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Naphthyl carboxylic acids.
Reduction: Naphthyl amines.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
N,N-Dimethyl-3-(1-naphthyl)-propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(1-naphthyl)-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(1-naphthyl)-1-butanamine: Similar structure but with a butanamine group instead of propanamide.
N,N-Dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide: Contains a pyrazole ring and carboxamide group.
N,N-Dimethyl-3-(1-naphthyl)-1-phenylethylamine: Features a phenylethylamine group
Uniqueness
N,N-Dimethyl-3-(1-naphthyl)-propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthalene ring provides aromatic stability, while the dimethylamino group enhances its solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16(2)15(17)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHFTNAGQWSGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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